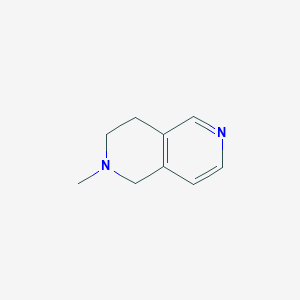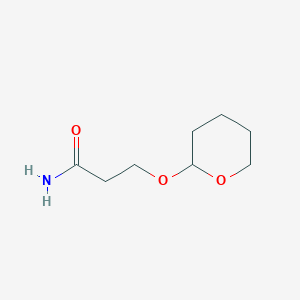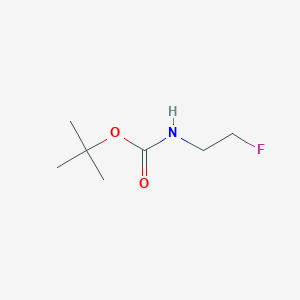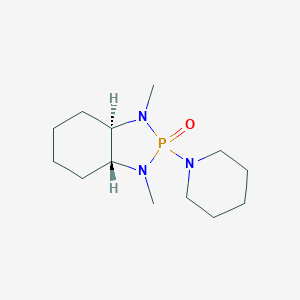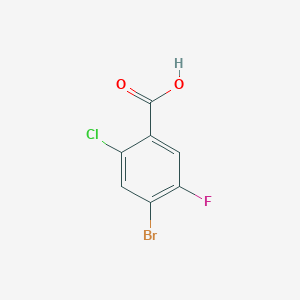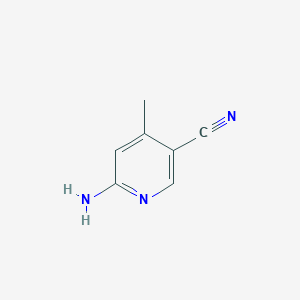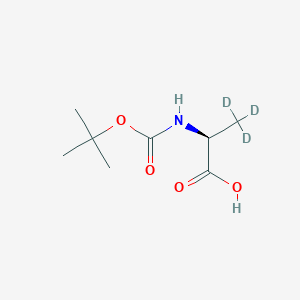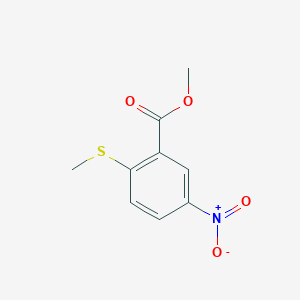
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid (ACECB) is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. ACECB is a derivative of proline, which is an important amino acid that plays a vital role in protein synthesis and structure. ACECB is a non-proteinogenic amino acid, which means it is not naturally occurring in proteins. It is synthesized through a multi-step process, which will be discussed in the following section.
作用机制
The mechanism of action of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid is not fully understood, but it is believed to interact with enzymes and proteins in a similar manner to proline. This compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound may also have an effect on the activity of other enzymes and proteins, which could have implications for various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which could protect against oxidative stress and damage. In addition, this compound has been shown to have an effect on the immune system, which could have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in lab experiments is its ability to improve the yield and purity of peptides. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, such as inflammatory and autoimmune diseases. Another potential direction is the use of this compound in the synthesis of novel cyclic peptides with potential applications in drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a cyclic amino acid that has gained attention for its potential use in various scientific research applications. This compound is synthesized through a multi-step process and has been shown to have unique properties that make it useful in peptide synthesis and other applications. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成方法
The synthesis of 1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid involves a multi-step process that starts with the conversion of 2-cyclobutenone to 2-cyclobutenone oxime. This is followed by the reduction of the oxime to 2-cyclobutenone amine, which is then converted to the corresponding N-protected derivative. The N-protected derivative is then subjected to a deprotection reaction to yield this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of this compound.
科学研究应用
1-Amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid has been used in various scientific research applications due to its unique properties. One of the main applications of this compound is in the field of peptide synthesis. This compound can be used as a chiral auxiliary in the synthesis of peptides, which can improve the yield and purity of the final product. This compound can also be used as a building block in the synthesis of cyclic peptides, which have potential applications in drug discovery.
属性
CAS 编号 |
161181-74-4 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
1-amino-3-(2-carboxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-5(4-8)1-2-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
InChI 键 |
MRIDWAJTWCTDEK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
规范 SMILES |
C1C(CC1(C(=O)O)N)CCC(=O)O |
同义词 |
Cyclobutanepropanoic acid, 3-amino-3-carboxy-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




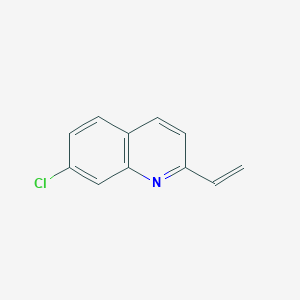
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
